2-(1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid
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Overview
Description
2-(1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid typically involves multi-step organic reactions. One common approach is the cyclocondensation of aromatic benzaldehydes, malononitrile, and barbituric acid in ethanol at room temperature using a catalyst such as SnO2/SiO2 nanocomposite . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxyphenyl group, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives
- Phenoxyphenyl derivatives
- Pyrimidinone derivatives
Uniqueness
The uniqueness of 2-(1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetic acid lies in its complex structure, which combines multiple functional groups and aromatic rings
Properties
Molecular Formula |
C24H23N5O5 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
2-[1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid |
InChI |
InChI=1S/C24H23N5O5/c1-15-12-27(16-8-10-18(11-9-16)34-17-6-4-3-5-7-17)23-25-21-20(28(23)13-15)22(32)29(14-19(30)31)24(33)26(21)2/h3-11,15H,12-14H2,1-2H3,(H,30,31) |
InChI Key |
UNEYEDPHMJUDED-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
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